molecular formula C13H17NO B3259047 Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312954-60-2

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B3259047
CAS No.: 312954-60-2
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-UPJWGTAASA-N
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Description

Historical Development and Significance of Bridged Azacyclic Systems in Organic Chemistry

Bridged bicyclic systems, hydrocarbons, and their heteroatomic analogues have been a subject of fascination for chemists for over a century, with early investigations into camphor (B46023) and related natural products laying the groundwork. The introduction of a nitrogen atom into these rigid frameworks to create azacyclic systems significantly expanded their chemical diversity and utility. These structures are not merely chemical curiosities; they are integral components of numerous biologically active natural products and synthetic molecules. The rigid, conformationally constrained nature of these scaffolds provides a unique platform for orienting substituents in well-defined spatial arrangements, a crucial feature in the design of molecules with specific biological targets. The development of synthetic methodologies to access these complex structures, such as Diels-Alder reactions and various cyclization strategies, has been a significant area of research in organic chemistry.

Structural Features and Stereochemical Considerations of the Azabicyclo[2.2.1]heptane Core

The azabicyclo[2.2.1]heptane core, also known as an azanorbornane, is a strained bicyclic system consisting of a six-membered ring and a five-membered ring sharing two bridgehead carbons and a nitrogen atom. This rigid structure significantly limits conformational flexibility compared to monocyclic or acyclic systems.

Stereochemistry is a critical aspect of the azabicyclo[2.2.1]heptane system. Substituents on the bicyclic frame can adopt either an exo or endo orientation. Furthermore, substituents on the ethano bridge, particularly at the C7 position, can be oriented either syn (on the same side as the nitrogen bridge) or anti (on the opposite side). In the case of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the "syn" descriptor indicates that the hydroxyl group at the 7-position is on the same side of the bicyclic system as the nitrogen atom of the azabicycle.

Rationale for Investigating Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane within Contemporary Chemical Research

The investigation of specific isomers of substituted azabicyclo[2.2.1]heptanes is often driven by the quest for novel therapeutic agents. The rigid scaffold allows for the precise positioning of pharmacophoric elements, which can lead to high selectivity and potency for biological targets. For example, the 2-azabicyclo[2.2.1]heptane framework is a key structural component of epibatidine (B1211577), a potent analgesic alkaloid. le.ac.uk

Overview of Research Methodologies Applicable to Complex Bicyclic Compounds

The study of complex bicyclic compounds like syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane employs a range of modern chemical research methodologies:

Synthesis and Purification: The construction of the azabicyclo[2.2.1]heptane core often involves multi-step synthetic sequences. Key reactions can include aza-Diels-Alder reactions to form the bicyclic framework, followed by functional group manipulations to introduce the desired substituents. le.ac.uk Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the structure and stereochemistry of these molecules. The rigid nature of the bicyclic system gives rise to distinct coupling constants between protons, which can be used to determine their relative orientations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl group in the target molecule.

Crystallographic Analysis:

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry.

The table below summarizes the key research methodologies and their applications in the study of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane.

Research MethodologyApplication
Synthesis Construction of the azabicyclo[2.2.1]heptane scaffold and introduction of substituents.
Chromatography Purification of intermediates and the final compound.
NMR Spectroscopy Structural elucidation and determination of stereochemistry.
Mass Spectrometry Confirmation of molecular weight and elemental composition.
IR Spectroscopy Identification of functional groups.
X-ray Crystallography Definitive determination of the three-dimensional molecular structure.

Properties

IUPAC Name

(1R,4R,7S)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDIXAFZQOWOE-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane and Its Structural Analogs

Retrosynthetic Dissection of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

The retrosynthetic analysis of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane reveals several potential disconnection points. The bicyclic nature of the framework suggests that a key disconnection strategy would involve breaking the bonds that form the ring system.

A primary disconnection can be made at the C1-C2 and C1-C6 bonds, which points towards a [4+2] cycloaddition, or Diels-Alder reaction, as a key formative step. This is a common and powerful method for constructing the azabicyclo[2.2.1]heptane skeleton. rsc.org This disconnection leads to two key synthons: a cyclopentadiene (B3395910) equivalent and an iminium ion derived from benzylamine.

Another logical disconnection is at the C-N bonds. Cleaving the C1-N2 and C4-N2 bonds reveals a substituted cyclopentane (B165970) precursor with functional groups positioned for an intramolecular cyclization. This approach relies on forming the nitrogen-containing ring in a late-stage transformation.

A third approach involves disconnecting the C7-bridge, which could arise from an intramolecular cyclization of a suitably functionalized piperidine (B6355638) or pyrrolidine (B122466) derivative. For instance, a transannular alkylation of a substituted pyrrolidine can form the requisite [2.2.1] ring system. acs.orgacs.org

Disconnection StrategyKey Bonds CleavedResulting Synthons/Precursors
Cycloaddition C1-C2, C1-C6Cyclopentadiene, Benzylimine
Intramolecular Amination C1-N2, C4-N21,3-disubstituted cyclopentane
Transannular Cyclization C1-C7, C4-C7Substituted piperidine/pyrrolidine

The stereochemistry of the target molecule, specifically the syn orientation of the hydroxyl group at the C7 position relative to the nitrogen bridge, is a critical consideration in the retrosynthetic plan. The chosen synthetic route must be able to control this specific stereochemical outcome.

In a pathway proceeding via a 7-keto intermediate, the facial selectivity of the reduction step is paramount. The choice of the N-protecting group and the reducing agent can heavily influence the stereochemical outcome, determining whether the syn or anti alcohol is formed. acs.org The bulky benzyl (B1604629) group on the nitrogen atom can direct the approach of a reducing agent to the opposite (anti) face of the carbonyl, potentially favoring the desired syn-hydroxyl product.

For pathways involving cycloaddition reactions, the stereochemistry is often dictated by the "endo rule" in the transition state. Subsequent transformations must then be designed to install the C7-hydroxyl group with the correct syn configuration. If starting from a chiral precursor, the inherent stereochemistry can be used to guide the formation of new stereocenters. Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, for example, can produce enantiomerically enriched 2-azabicyclo[2.2.1]heptanes. researchgate.net

Convergent and Divergent Synthetic Approaches to the Azabicyclo[2.2.1]heptane Skeleton

The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through both convergent and divergent strategies.

Convergent approaches involve the assembly of the bicyclic skeleton from two or more fragments in a single or few steps. The most prominent example is the Diels-Alder reaction, where a diene and a dienophile are combined to rapidly construct the core structure. rsc.orgle.ac.ukle.ac.uk For the 2-azabicyclo[2.2.1]heptane system, this typically involves an aza-Diels-Alder reaction between cyclopentadiene and a benzyl-protected imine. Another convergent method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which constructs the bicyclic system with oxygenation in a single step. rsc.org

Divergent approaches begin with a common bicyclic intermediate, which is then elaborated into a variety of analogs. This strategy is efficient for creating a library of related compounds for structure-activity relationship studies. A common starting point is an N-protected 2-azabicyclo[2.2.1]hept-5-ene, which can be functionalized in numerous ways. le.ac.ukle.ac.uk For example, the double bond can be dihydroxylated, epoxidized, or halogenated, leading to a wide range of substituted analogs. The synthesis of syn- and anti-isoepiboxidine from a common 7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane intermediate exemplifies a divergent approach where manipulation of a key substituent leads to different stereoisomers. nih.gov

ApproachDescriptionExample Reaction
Convergent Major fragments are combined late in the synthesis to form the core structure.Aza-Diels-Alder reaction of cyclopentadiene and an imine. rsc.orgle.ac.uk
Convergent The bicyclic system is formed with key functional groups in one step.Pd-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org
Divergent A common intermediate is modified to produce a variety of final products.Functionalization of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. nih.gov

Total Synthesis of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

While numerous syntheses of the 2-azabicyclo[2.2.1]heptane skeleton exist, the specific synthesis of the syn-7-hydroxy derivative requires careful control of stereochemistry.

The construction of the 2-azabicyclo[2.2.1]heptane core relies on several key bond-forming reactions.

Aza-Diels-Alder Reaction : This cycloaddition is a highly effective method for simultaneously forming two carbon-carbon bonds and one carbon-nitrogen bond, thereby constructing the bicyclic framework in a single step. The reaction between cyclopentadiene and N-benzylidenemethanamine (or a related imine) directly yields the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton. le.ac.ukle.ac.uk

Intramolecular Cyclization : The formation of the nitrogen bridge can be achieved through intramolecular nucleophilic attack. For instance, a base-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a convenient method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related. researchgate.net A similar intramolecular displacement strategy can be envisioned for the 2-aza isomers.

Ring Contraction/Expansion : The azabicyclo[2.2.1]heptane skeleton can be accessed from other bicyclic systems. For example, the Favorskii rearrangement has been used for the ring contraction of the tropane (B1204802) skeleton (an azabicyclo[3.2.1]octane) to the 7-azabicyclo[2.2.1]heptane ring system. acs.orgresearchgate.net Conversely, rearrangements of 2-azabicyclo[2.2.1]heptane derivatives can lead to ring-expanded 2-azabicyclo[3.2.1]octanes. rsc.org

Functional Group Interconversion : Once the bicyclic core is established, the introduction of the syn-7-hydroxy group is a critical step. This is often accomplished by the reduction of a 7-keto-2-azabicyclo[2.2.1]heptane precursor. The facial selectivity of this reduction is highly dependent on the reaction conditions and the nature of the nitrogen protecting group. acs.org

Modern catalytic methods offer powerful tools for controlling stereochemistry during the synthesis of complex molecules like syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane.

An effective strategy for introducing the syn-hydroxyl group involves the stereoselective reduction of an intermediate ketone, 7-keto-2-benzyl-2-azabicyclo[2.2.1]heptane. The stereochemical outcome of hydride attack on the carbonyl group can be influenced by the N-benzyl protecting group, which can direct the reagent to the less hindered face to yield the desired syn alcohol. acs.org

For enantioselective synthesis, chiral catalysts can be employed to desymmetrize meso intermediates. For example, a chiral phosphoric acid-catalyzed intramolecular ring-opening of meso-epoxides derived from cyclopentene (B43876) can provide access to enantioenriched 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net Similarly, binary catalytic systems, such as a combination of an aluminum complex and a bromide salt, can effectively synthesize azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines with high diastereocontrol. nih.govacs.org Palladium-catalyzed amination reactions using bisimidazol-2-ylidene complex catalysts have also been developed for constructing a variety of N-aryl-substituted-7-azabicyclo[2.2.1]heptane derivatives. acs.org

Catalytic MethodApplicationKey Features
Chiral Phosphoric Acid Catalysis Enantioselective ring-opening of meso-epoxidesHigh yields and excellent enantioselectivities. researchgate.net
Binary Al(III)/Bromide Salt Catalysis Annulation of cyclic γ-epoxy-aminesHigh diastereocontrol, efficient formation of the bicyclic system. nih.govacs.org
Palladium-Bisimidazol-2-ylidene Catalysis Cross-coupling amination reactionsGeneral route for N-heteroaryl substituted derivatives. acs.org

Application of Protecting Group Chemistry

The synthesis of substituted 2-azabicyclo[2.2.1]heptanes requires careful management of the nitrogen atom's reactivity and its influence on stereochemical outcomes. Protecting groups are indispensable tools for this purpose, serving not only to mask the secondary amine but also to direct the stereoselectivity of key reactions.

The choice of the nitrogen protecting group can significantly influence the facial selectivity in reactions such as the reduction of a 7-keto-2-azabicyclo[2.2.1]heptane precursor. acs.org The synthesis of the syn-7-hydroxy derivative, in particular, has been shown to be highly dependent on the nature of the N-protecting group. acs.org A variety of protecting groups have been employed in the synthesis of this bicyclic system, each with specific conditions for introduction and cleavage.

Commonly used protecting groups for the 2-azabicyclo[2.2.1]heptane nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as the benzyl (Bn) group. google.comle.ac.uk The Boc group is widely used and its presence can lead to the observation of rotamers in NMR spectra due to the hindered rotation around the N-C bond. pwr.edu.pl Sulfonyl-based groups, such as N-arylsulfonyl and N-alkylsulfonyl, have also been successfully utilized in the synthesis of these scaffolds. nih.govacs.org The benzyl group, present in the target molecule, is often installed via reductive amination or direct alkylation and is typically removed under hydrogenolysis conditions.

The strategic selection of these groups is critical for achieving the desired stereochemistry and for compatibility with subsequent reaction steps.

Table 1: Influence of N-Protecting Groups on the Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Protecting Group Abbreviation Typical Introduction Reagents Typical Cleavage Conditions Influence on Stereochemistry/Synthesis
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Trifluoroacetic Acid (TFA), HCl Can influence facial selectivity of reductions; may lead to rotamers in NMR. acs.orgpwr.edu.pl
Benzyloxycarbonyl Cbz Benzyl chloroformate Hydrogenolysis (e.g., H₂, Pd/C) Used in the formation of the bicyclic ring system. acs.orgnih.gov
Benzyl Bn Benzyl bromide, Benzyl chloride Hydrogenolysis (e.g., H₂, Pd/C) Directs synthesis in certain routes; integral to the target compound's structure. le.ac.ukle.ac.uk
Arylsulfonyl e.g., Ts (Tosyl) Tosyl chloride (TsCl) Strong acid or reductive cleavage Provides stable protection during multi-step synthesis. nih.govacs.org
Chloroacetyl Chloroacetyl chloride Thiourea A readily cleavable group suitable for specific synthetic pathways. google.com

Chemoenzymatic and Biocatalytic Approaches to Azabicyclo[2.2.1]heptanes

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral building blocks. These approaches leverage the high stereoselectivity of enzymes to perform specific transformations, often under mild reaction conditions. The 2-azabicyclo[2.2.1]heptane scaffold is a suitable candidate for such strategies.

Enzymes, particularly lipases and esterases, have been effectively used for the kinetic resolution of racemic intermediates in the synthesis of azabicyclo[2.2.1]heptane derivatives. mdpi.com For instance, the enzymatic hydrolysis of alkyl esters of N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been reported. mdpi.com In this process, enzymes like Novozym 435 and pig pancreas lipase (B570770) selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted and allowing for their separation. mdpi.com This chemoselective reaction occurs without disturbing the acid-labile N-Boc protecting group. mdpi.com

Another key precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a versatile intermediate used in the chemoenzymatic synthesis of carbocyclic nucleosides like (-)-carbovir. This highlights the utility of biocatalysis in transforming azabicyclic precursors into complex, biologically active molecules. These methods provide an efficient route to optically pure compounds that are difficult to obtain through traditional chemical synthesis.

Table 2: Examples of Biocatalytic Transformations in Azabicyclo[2.2.1]heptane Synthesis

Enzyme/Biocatalyst Substrate Reaction Type Product
Lipases (e.g., Novozym 435, pig pancreas lipase) Racemic N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate esters Enantioselective Hydrolysis Enantiopure N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and unreacted ester. mdpi.com

Post-Synthetic Derivatization and Functionalization of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Once the core structure of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is assembled, its functional groups—the C-7 hydroxyl and the N-benzyl group—provide handles for a wide range of derivatizations to explore structure-activity relationships.

The secondary alcohol at the C-7 position is a prime site for modification. An oxidation-reduction strategy can be employed to facilitate the epimerization at this position, allowing for conversion between syn and anti isomers. le.ac.uk The hydroxyl group can be oxidized to the corresponding 7-ketone, for example using a Dess-Martin oxidation, followed by a stereoselective reduction to yield the opposite alcohol diastereomer. le.ac.uknih.gov

Direct functionalization of the hydroxyl group is also a common strategy. The Mitsunobu reaction has been successfully utilized to introduce a variety of substituents, such as pyridyl ethers, at the C-7 position. le.ac.ukle.ac.uk This reaction proceeds with an inversion of configuration, making it a powerful tool for accessing derivatives with specific stereochemistry. Furthermore, the hydroxyl group can be replaced with a fluorine atom using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST), a transformation consistent with an Sₙ2 mechanism. le.ac.ukle.ac.uk

The nitrogen atom, once deprotected from the benzyl group via hydrogenolysis, can be functionalized. For example, the resulting secondary amine can be reacted with electrophiles like 2-chloropyrimidine (B141910) to introduce heterocyclic moieties. nih.gov This allows for the creation of a diverse library of compounds for biological screening.

Table 3: Derivatization Reactions of the 2-Azabicyclo[2.2.1]heptane Scaffold

Reaction Type Functional Group Targeted Reagents Resulting Functional Group/Modification
Oxidation C-7 Hydroxyl Dess-Martin periodinane C-7 Ketone. nih.gov
Mitsunobu Reaction C-7 Hydroxyl Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Alcohol (R-OH) C-7 Ether (R-O-). le.ac.ukle.ac.uk
Nucleophilic Fluorination C-7 Hydroxyl Diethylaminosulfur trifluoride (DAST) C-7 Fluoride. le.ac.ukle.ac.uk
N-Alkylation/Arylation N-H (after debenzylation) 2-Chloropyrimidine N-Pyrimidinyl derivative. nih.gov
Steglich Esterification C-7 Hydroxyl Carboxylic Acid, DCC, DMAP C-7 Ester. nih.gov
Wittig Reaction C-7 Ketone (from oxidation) Phosphonium ylide C-7 Alkene. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. A full assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, which arise from spin-spin coupling with neighboring protons. The chemical shifts are indicative of the electronic environment of each proton. For a definitive assignment, two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

Table 1: Hypothetical ¹H NMR Data for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H1 2.55 br s -
H3n 2.75 d 9.5
H3x 2.95 ddd 9.5, 4.0, 1.5
H4 2.25 br s -
H5n, H6n 1.60-1.75 m -
H5x, H6x 1.90-2.05 m -
H7 3.80 br s -
-OH 2.50 s -
-CH₂Ph 3.65 s -

Table 2: Hypothetical ¹³C NMR Data for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Carbon Chemical Shift (ppm)
C1 58.5
C3 56.0
C4 40.0
C5, C6 23.0, 24.5
C7 80.0
-CH₂Ph 59.5
Ar-C (ipso) 138.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, with a molecular formula of C₁₄H₁₉NO, the calculated exact mass can be compared to the experimentally measured mass.

Typically, using a soft ionization technique such as electrospray ionization (ESI), the compound is observed as its protonated molecule, [M+H]⁺. The high resolving power of the mass analyzer allows for the differentiation of ions with very similar nominal masses. The experimentally determined m/z value, accurate to several decimal places, should be in close agreement with the theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Table 3: HRMS Data for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Ion Calculated m/z for [C₁₄H₁₉NO + H]⁺ Found m/z

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary, as the selection rules governing the activity of vibrational modes differ.

For syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the benzyl (B1604629) group, and the bicyclic amine framework. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with its broadness suggesting hydrogen bonding. The C-H stretching vibrations of the aromatic ring of the benzyl group typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the bicyclic system are found just below 3000 cm⁻¹. The C-N stretching of the tertiary amine will also be present in the fingerprint region.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric stretching of the aromatic ring in the benzyl group, for instance, often gives a strong signal in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H Stretching (H-bonded) 3200-3600 (broad) Weak
Aromatic C-H Stretching 3000-3100 3000-3100
Aliphatic C-H Stretching 2850-2960 2850-2960
C=C (Aromatic) Stretching 1450-1600 1450-1600 (often strong)
C-O Stretching 1000-1260 Weak

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Given that syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) spectroscopy can be employed to determine its absolute configuration, provided a single enantiomer is isolated. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

For this compound, the benzyl group serves as a chromophore. The sign and magnitude of the Cotton effects associated with the electronic transitions of the aromatic ring are influenced by its spatial relationship with the chiral bicyclic framework. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods for both possible enantiomers, the absolute configuration can be confidently assigned.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, an X-ray crystal structure analysis would unequivocally confirm the syn orientation of the hydroxyl group. The analysis would also reveal the conformation of the bicyclic system and the orientation of the benzyl substituent in the solid state.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-stacking. In the case of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. Therefore, it is highly likely that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, potentially involving the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule. The benzyl groups may also participate in π-π stacking interactions, further influencing the crystal packing.

Disorder and Twinning Analysis

During the refinement of a crystal structure, it is important to assess for any signs of disorder or twinning, which can complicate the analysis and affect the quality of the final structural model. Disorder occurs when a molecule or part of a molecule occupies multiple positions in the crystal lattice. Twinning is the intergrowth of two or more crystal domains with different orientations in a specific, symmetrical manner. Careful examination of the diffraction data and the refinement statistics is necessary to identify and properly model these phenomena if they are present. For a well-behaved crystal of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, disorder and twinning would ideally be absent, leading to a straightforward and highly reliable structural determination.

Conformational Analysis and Dynamic Properties of Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane

Theoretical and Experimental Approaches to Conformational Preferences

The conformational landscape of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is primarily defined by the rigid [2.2.1]heptane core. However, key conformational questions revolve around the orientation of the N-benzyl group and the potential for nitrogen inversion. The two principal invertomers at the nitrogen atom are typically designated as exo and endo, referring to the orientation of the benzyl (B1604629) group relative to the five-membered ring of the bicyclic system.

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational preferences. Low-temperature NMR studies on analogous compounds, such as 2-methyl-2-azabicyclo[2.2.1]heptane, have been used to determine the relative stability of different invertomers. acs.org For 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR measurements indicated that the endo isomer is slightly more stable than the exo isomer by approximately 0.3 kcal mol-1. acs.org Similar variable-temperature NMR experiments on syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane would be necessary to definitively assign the major conformer. In related systems, the steric bulk of the N-substituent plays a significant role in determining this preference.

Theoretical Approaches: Computational methods, including Density Functional Theory (DFT) and ab initio calculations, provide valuable insights into the relative energies of different conformers. For the analogous 2-fluorobicyclo[2.2.1]heptan-7-ols, quantum-chemical calculations have been employed to analyze the potential energy surfaces associated with the rotation of the hydroxyl group. beilstein-journals.org These studies help in understanding the stabilizing or destabilizing effects of intramolecular interactions. Similar calculations for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane would involve optimizing the geometries of the exo and endo invertomers to determine their relative energies and structural parameters. These calculations would also elucidate the role of the intramolecular hydrogen bond between the syn-hydroxyl group and the nitrogen atom.

Method Application to Conformational Analysis Anticipated Findings for the Target Compound
Low-Temperature NMRDetermination of the relative populations and energy differences between the exo and endo nitrogen invertomers.One invertomer is likely to be thermodynamically preferred, though the energy difference may be small.
Computational Chemistry (DFT)Calculation of the relative energies, bond lengths, and bond angles of the stable conformers. Analysis of intramolecular interactions.The endo conformer may be slightly favored to minimize steric interactions, and a stabilizing intramolecular hydrogen bond is expected.

Ring Inversion and Fluxional Behavior in Bridged Bicyclic Systems

Unlike monocyclic systems such as cyclohexane, the bridged bicyclo[2.2.1]heptane framework is highly rigid and does not undergo ring inversion in the classical sense. The C1 and C4 bridgehead carbons prevent the chair-like flipping motion. nih.gov Consequently, the primary source of fluxional behavior in syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane arises from the inversion of the nitrogen atom and the rotation around single bonds, such as the N-CH2Ph bond.

The barrier to nitrogen inversion in bicyclic amines is influenced by both angle strain and torsional strain. acs.org In 7-methyl-7-azabicyclo[2.2.1]heptane, the nitrogen is highly strained due to the small C-N-C bond angle, leading to a higher inversion barrier compared to acyclic amines. acs.org Conversely, in 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier is lower than in acyclic amines, a phenomenon attributed to the role of torsional strain. acs.org The rate of this inversion can often be measured using dynamic NMR (DNMR) techniques, where the coalescence of signals at higher temperatures provides information about the energy barrier of the process. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal mol-1. acs.org

The rotation of the benzyl group around the N-C bond also contributes to the dynamic properties of the molecule. The conformational preferences of this group are influenced by steric interactions with the bicyclic frame.

Dynamic Process Controlling Factors Experimental Probe Expected Energy Barrier
Nitrogen InversionAngle strain, Torsional strain, N-substituentDynamic NMR (DNMR)Relatively low, likely in the range of 7-10 kcal/mol, allowing for rapid interconversion at room temperature.
N-Benzyl Bond RotationSteric hindrance with the bicyclic coreDynamic NMR (DNMR)Lower than nitrogen inversion, generally considered to be a low-energy process.

Intramolecular Interactions and Hydrogen Bonding Networks

The syn orientation of the 7-hydroxy group in syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane creates a favorable geometry for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom at the 2-position. This type of interaction can significantly influence the conformational preferences and the chemical properties of the molecule.

Computational studies on analogous 2-fluorobicyclo[2.2.1]heptan-7-ols have demonstrated that an intramolecular F∙∙∙HO hydrogen bond contributes to the stabilization of the syn-exo isomer. beilstein-journals.org Natural Bond Orbital (NBO) analysis in these systems revealed a stabilizing hyperconjugative interaction (nF→σOH) that is characteristic of such a hydrogen bond. beilstein-journals.org A similar interaction (nN→σOH) is anticipated in syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane. This hydrogen bond would be expected to favor the conformer that brings the nitrogen lone pair and the hydroxyl group into closer proximity.

Experimentally, the presence of an intramolecular hydrogen bond can be inferred from Infrared (IR) and NMR spectroscopy. In IR spectroscopy, intramolecular hydrogen bonding typically leads to a sharp absorption band for the O-H stretch at a lower frequency compared to the broad band associated with intermolecular hydrogen bonding. In 1H NMR, the chemical shift of the hydroxyl proton can be indicative of hydrogen bonding, and its relative insensitivity to changes in concentration can distinguish intramolecular from intermolecular interactions.

Interaction Type Structural Implication Spectroscopic Evidence
Intramolecular Hydrogen Bond (O-H···N)Stabilization of a specific conformer, likely influencing the exo/endo preference of the N-benzyl group.IR: Sharp O-H stretching band at a lower wavenumber. 1H NMR: Downfield shift of the OH proton, with low dependence on concentration.
Steric RepulsionDestabilization of conformers where the benzyl group clashes with the bicyclic frame.Broadened signals in NMR spectra or evidence of restricted rotation.

Solvent Effects on Conformation and Tautomerism

The conformational equilibrium of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, particularly the nitrogen inversion process, can be influenced by the solvent. Polar solvents can stabilize the more polar transition state of the inversion, potentially altering the inversion barrier. Studies on related bicyclic amines have reported the dependence of inversion barriers on the solvent. acs.org For instance, the choice of solvent can impact the stability of charged intermediates in reactions involving the 2-azabicyclo[2.2.1]heptane system, with more polar solvents like DMSO proving more effective than DMF in certain nucleophilic displacement reactions. choudharylab.com

Furthermore, the strength and prevalence of the intramolecular O-H···N hydrogen bond can be significantly affected by the solvent. Protic solvents, capable of acting as hydrogen bond donors or acceptors, can compete with the intramolecular interaction. In a non-polar, aprotic solvent like carbon tetrachloride or chloroform, the intramolecular hydrogen bond is expected to be more significant. In contrast, in a protic solvent like methanol (B129727) or water, solvent molecules may form intermolecular hydrogen bonds with both the hydroxyl group and the nitrogen atom, potentially disrupting the intramolecular bond and altering the conformational equilibrium.

Tautomerism is not considered a significant factor for this specific compound under normal conditions, as there are no readily available protons that can shift to form a stable tautomer.

Solvent Type Effect on Intramolecular H-Bond Effect on Conformational Equilibrium
Non-polar, Aprotic (e.g., Hexane, CCl4)Strengthens the intramolecular O-H···N bond due to lack of competing interactions.The conformer stabilized by the intramolecular hydrogen bond will be more highly populated.
Polar, Aprotic (e.g., DMSO, DMF)The intramolecular hydrogen bond is likely to persist, but the solvent may influence the nitrogen inversion barrier.May slightly alter the relative energies of the exo and endo invertomers.
Polar, Protic (e.g., H2O, Methanol)Competes with and weakens or disrupts the intramolecular O-H···N bond through intermolecular hydrogen bonding with the solute.The conformational preference may shift away from the one stabilized by the intramolecular hydrogen bond.

Computational Chemistry and Quantum Mechanical Investigations of Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane

Electronic Structure and Bonding Characteristics (e.g., AIM analysis, NBO analysis)

The electronic structure and nature of chemical bonds within syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane can be elucidated using advanced computational techniques such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis.

AIM analysis partitions the molecular space into atomic basins based on the topology of the electron density. This approach allows for a quantitative description of bond properties. For syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, AIM analysis would reveal the nature of the covalent bonds within the bicyclic framework, the benzyl (B1604629) group, and the hydroxyl substituent. Key parameters at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the strength and nature of these bonds. For instance, the C-N and C-C bonds within the strained bicyclic system are expected to exhibit distinct topological properties compared to those in the more flexible benzyl group.

NBO analysis provides a chemist's perspective of the electronic structure by localizing the molecular orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding) orbitals. This method is particularly useful for understanding hyperconjugative and steric interactions. In syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair to adjacent antibonding orbitals, which influences the geometry and reactivity of the molecule. The analysis of donor-acceptor interactions provides a quantitative measure of these stabilizing effects.

InteractionSecond-Order Perturbation Energy (E(2)) (kcal/mol)
n(N) -> σ(C1-C6)1.8
n(N) -> σ(C3-C4)2.5
n(O) -> σ(C7-H)0.9
π(C-C)benzyl -> σ(C-H)2.1

Note: The data in this table is illustrative and represents typical values for similar systems.

Energy Minimization and Transition State Calculations

Computational methods are instrumental in determining the stable conformations and the energy barriers for conformational changes or chemical reactions.

Energy minimization calculations, typically performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to locate the lowest energy geometry of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane. The rigid bicyclic core limits the conformational flexibility, but the benzyl and hydroxyl groups can adopt different orientations. These calculations can predict the most stable arrangement of these substituents, governed by a balance of steric and electronic effects.

Transition state calculations are employed to identify the saddle points on the potential energy surface that connect different minima. For example, the rotation of the benzyl group around the C-N bond will have a specific energy barrier that can be calculated. Furthermore, in the context of its potential reactions, such as N-debenzylation or oxidation of the hydroxyl group, transition state theory can be used to compute the activation energies, providing insights into the reaction kinetics.

ParameterValue
Ground State Energy (Hartree)-652.12345
Rotational Barrier of Benzyl Group (kcal/mol)5.7
Inversion Barrier at Nitrogen (kcal/mol)8.2

Note: The data in this table is illustrative and represents typical values for similar systems.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of novel compounds.

NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). By computing the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane can be predicted. These theoretical values, when compared with experimental data, can confirm the assigned structure and stereochemistry. The constrained conformation of the 2-azabicyclo[2.2.1]heptane framework leads to distinct chemical shifts for each proton and carbon, which are highly sensitive to the stereochemistry and the nature of substituents.

Vibrational frequencies , corresponding to the peaks in an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C-N stretching of the amine, and the aromatic C-H vibrations of the benzyl group.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C165.23.1
C358.92.8 (endo), 3.4 (exo)
C778.54.2
Benzyl CH₂55.14.5

Note: The data in this table is illustrative and represents typical values for similar systems.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orguni-muenchen.de

For syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the MEP surface would show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (typically colored blue), highlighting its propensity for hydrogen bonding. The aromatic ring of the benzyl group will show a region of negative potential above and below the plane of the ring, characteristic of its π-electron system. This analysis is crucial for understanding intermolecular interactions, such as ligand-receptor binding. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Methodologies for Azabicyclo[2.2.1]heptanes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as biological activity or a physical property. For the class of azabicyclo[2.2.1]heptanes, QSPR studies can be developed to predict various properties.

By calculating a range of molecular descriptors for a series of substituted azabicyclo[2.2.1]heptanes, including syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, a predictive model can be built. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Such models can accelerate the discovery of new compounds with desired properties by allowing for virtual screening of large libraries of related structures. For example, a QSPR model could be developed to predict the binding affinity of azabicyclo[2.2.1]heptane derivatives to a specific biological target.

DescriptorValue for syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane
Molecular Weight ( g/mol )217.29
LogP1.85
Polar Surface Area (Ų)32.26
Dipole Moment (Debye)2.5

Note: The data in this table is illustrative and represents typical values for similar systems.

Chemical Reactivity and Transformation Chemistry of Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane

Reactions Involving the Hydroxyl Functionality at C-7

The hydroxyl group at the C-7 position is a key site for functionalization. Its reactivity is modulated by its syn orientation relative to the nitrogen bridge, which influences the accessibility for reagents and the stereochemical outcome of reactions.

Oxidation and Reduction Pathways

The interconversion between the syn-7-hydroxy functionality and the corresponding 7-keto derivative is a fundamental transformation, enabling access to different stereoisomers and further analogs.

Oxidation: The oxidation of the syn-hydroxyl group to a ketone provides 2-benzyl-2-azabicyclo[2.2.1]heptan-7-one. This transformation can be accomplished using a variety of modern oxidation reagents that are known for their mildness and high efficiency, thereby avoiding side reactions on the amine or benzyl (B1604629) group. Reagents such as Dess-Martin periodinane (DMP) in aprotic solvents like dichloromethane (B109758) (DCM) are well-suited for this purpose, offering neutral pH conditions and straightforward workup. sigmaaldrich.cnresearchgate.netwikipedia.orgeurekaselect.comenamine.net Another effective method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures. le.ac.ukresearchgate.netmdpi.comresearchgate.netwits.ac.za These methods are widely employed for converting sensitive alcohols to ketones in complex molecular settings. researchgate.net

Reduction: The stereochemical outcome of the reduction of the intermediate 2-benzyl-2-azabicyclo[2.2.1]heptan-7-one is highly dependent on the nature of the reducing agent. The facial selectivity of the hydride attack on the carbonyl group dictates whether the syn or anti alcohol is formed.

Non-selective Reduction: Treatment with standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent typically results in a mixture of the syn-7-hydroxy and anti-7-hydroxy diastereomers. le.ac.uk This lack of high stereoselectivity is common for less sterically demanding reducing agents.

Stereoselective Reduction: To achieve higher diastereoselectivity in favor of the syn alcohol, sterically hindered hydride reagents are employed. Bulky reagents such as L-Selectride (lithium tri-sec-butylborohydride) preferentially attack the carbonyl from the less hindered exo face, leading predominantly to the syn alcohol. acs.orgsemanticscholar.org This approach is a common strategy for controlling stereochemistry in the reduction of bicyclic ketones. wikipedia.org

TransformationStarting MaterialReagent(s)Product(s)Key ObservationsReference(s)
Oxidationsyn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptaneSwern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) or Dess-Martin Periodinane (DMP)2-Benzyl-2-azabicyclo[2.2.1]heptan-7-oneMild conditions are required to avoid side reactions. Effective for converting the corresponding anti-isomer. sigmaaldrich.cnwikipedia.orgle.ac.uk
Reduction (Non-selective)2-Benzyl-2-azabicyclo[2.2.1]heptan-7-oneSodium Borohydride (NaBH₄)Mixture of syn- and anti-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptaneProvides a direct route to the syn alcohol, but requires chromatographic separation. le.ac.uk
Reduction (Stereoselective)2-Benzyl-2-azabicyclo[2.2.1]heptan-7-oneL-SelectridePredominantly syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptaneBulky hydride attacks from the less hindered face, leading to high syn selectivity. acs.orgsemanticscholar.orgwikipedia.org

Esterification and Etherification Reactions

The hydroxyl group serves as a handle for introducing ester and ether functionalities, which can significantly alter the molecule's properties.

Esterification: Standard esterification procedures, such as reaction with an acid chloride or anhydride (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine, can be used to convert the hydroxyl group into an ester.

Etherification: The Mitsunobu reaction is a particularly powerful method for forming ethers from alcohols under mild conditions. acs.org This reaction involves the activation of the hydroxyl group with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution by a pronucleophile, such as a phenol (B47542) or a hydroxy-substituted heterocycle. le.ac.uknih.govbeilstein-journals.org For instance, the corresponding anti-7-hydroxy isomer has been successfully coupled with 3-hydroxypyridine (B118123) and 4-hydroxypyridine (B47283) using Mitsunobu conditions to produce pyridyl ethers, which are of interest as epibatidine (B1211577) analogues. le.ac.ukle.ac.ukresearchgate.net A similar strategy would be applicable to the syn-isomer to generate a diverse range of aryl and heteroaryl ethers.

ReactionSubstratePronucleophileReagentsProductYieldReference(s)
Mitsunobu Etherificationanti-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane3-HydroxypyridinePPh₃, DIADanti-7-(Pyridin-3-yloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane30% researchgate.net
Mitsunobu Etherificationanti-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane4-HydroxypyridinePPh₃, DIADanti-7-(Pyridin-4-yloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane33% researchgate.net

Transformations at the Benzyl-Substituted Nitrogen Atom

The N-benzyl group serves as a common protecting group for the secondary amine. Its removal and the subsequent functionalization of the nitrogen atom are crucial steps for synthesizing various analogs.

Deprotection and N-Functionalization Strategies

Deprotection (N-Debenzylation): The removal of the benzyl group unmasks the secondary amine, allowing for further modification. Catalytic hydrogenation is the most common method for N-debenzylation. google.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. drhazhan.com It is important to note that care must be taken if other reducible functional groups are present in the molecule, as these may also be affected under the reaction conditions. researchgate.net

N-Functionalization: Once deprotected, the resulting secondary amine, syn-7-hydroxy-2-azabicyclo[2.2.1]heptane, can undergo a variety of standard N-functionalization reactions. These include N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. Such reactions have been demonstrated on the parent 7-azabicyclo[2.2.1]heptane scaffold. cdnsciencepub.com

Quaternization Reactions

The nitrogen atom in the 2-azabicyclo[2.2.1]heptane skeleton is nucleophilic and can react with electrophiles such as alkyl halides to form a quaternary ammonium (B1175870) salt. For example, treatment with an excess of methyl iodide would lead to the formation of the corresponding N-benzyl-N-methyl-7-hydroxy-2-azoniabicyclo[2.2.1]heptane iodide. The formation of a 7,7-dimethiodide derivative has been reported for the parent 7-azabicyclo[2.2.1]heptane, confirming the accessibility of the nitrogen for quaternization. cdnsciencepub.com

Reactions on the Azabicyclo[2.2.1]heptane Carbon Skeleton (e.g., Electrophilic/Nucleophilic Additions, Eliminations)

The rigid, strained carbon skeleton of the 2-azabicyclo[2.2.1]heptane system influences its reactivity, often leading to skeletal rearrangements or substitutions directed by the bicyclic structure.

Skeletal Rearrangements: The strained [2.2.1] system can undergo rearrangement to form more stable ring systems. For instance, related 2-azabicyclo[2.2.1]heptane derivatives have been shown to rearrange to the 2-azabicyclo[3.2.1]octane skeleton under Mitsunobu conditions or upon treatment with a sulfonyl chloride and base. rsc.org This transformation is believed to proceed through an intermediate aziridinium (B1262131) ion, which is then opened regioselectively by a nucleophile at the more substituted carbon, releasing ring strain. rsc.org

Elimination Reactions: Dehydration of the C-7 hydroxyl group to form an alkene is a potential reaction pathway, although it typically requires forcing conditions or conversion of the hydroxyl into a good leaving group. Dehydration has been observed in related systems where a tertiary alcohol is formed on the azabicyclic ketone. le.ac.uk

Stereochemical Control and Regioselectivity in Chemical Transformations

The rigid bicyclic structure of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane plays a crucial role in dictating the stereochemical and regioselective outcomes of its chemical transformations. The spatial arrangement of the nitrogen bridge and the substituents profoundly influences reaction pathways.

A key factor governing the stereochemistry of reactions at the C-7 position is the phenomenon of neighboring group participation (NGP) by the nitrogen atom of the bicyclic system. le.ac.ukacs.orgnih.gov In nucleophilic substitution reactions involving the related anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the displacement of the bromide occurs with retention of configuration. le.ac.uknih.gov This is attributed to the nitrogen lone pair participating in the reaction, forming a transient tricyclic aziridinium intermediate. The subsequent nucleophilic attack occurs from the same face, leading to the retention of the original stereochemistry. le.ac.uk This inherent stereocontrol makes the 2-azabicyclo[2.2.1]heptane skeleton a valuable scaffold for synthesizing stereospecific molecules. nist.gov

The synthesis of the syn-hydroxy configuration itself is a matter of stereochemical control. The reduction of a precursor ketone, 7-keto-2-benzyl-2-azabicyclo[2.2.1]heptane, can be influenced by the nitrogen substituent. For N-benzyl derivatives, hydride attack may occur from the anti-face, facilitated by the nitrogen lone pair's ability to overlap with the carbonyl group, leading to the syn-alcohol. le.ac.uk In contrast, bulky N-protecting groups like N-Boc can sterically hinder one face, directing nucleophilic attack to the more accessible side. le.ac.uk

Furthermore, access to the syn stereoisomer can be achieved through epimerization. Studies have shown that an anti-7-ethoxycarbonyl derivative can be converted to the thermodynamically more stable syn-isomer through base-induced epimerization alpha to the carbonyl group. acs.orgnih.gov This strategy provides a synthetic route to syn-substituted derivatives from more readily available anti-isomers.

Regioselectivity is also a critical aspect of the chemistry of this bicyclic system. For instance, in reactions like the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-ene, a mixture of exo-5 and exo-6 substituted products is often formed, indicating that achieving high regioselectivity can be challenging in certain transformations. researchgate.net

Reaction TypeSubstrate PrecursorKey FactorPredominant Stereochemical OutcomeReference
Nucleophilic Substitutionanti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneNeighboring Group Participation (NGP)Retention of configuration (anti-product) le.ac.uknih.gov
Ketone Reduction7-keto-2-benzyl-2-azabicyclo[2.2.1]heptaneNGP / Facial accessibilitysyn-alcohol le.ac.uk
Epimerizationanti-7-ethoxycarbonyl-2-azabicyclo[2.2.1]heptaneBase-induced equilibrationsyn-isomer acs.orgnih.gov

Applications of Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane As a Synthetic Building Block or Chemical Probe

Asymmetric Synthesis Utilizing the Chiral Azabicyclo[2.2.1]heptane Scaffold

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent chiral auxiliary and scaffold in asymmetric synthesis. This framework effectively shields one face of a reacting molecule, directing incoming reagents to the less sterically hindered side, thereby enabling the preferential formation of a single enantiomer. While specific applications of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane as a chiral auxiliary are not extensively documented, the broader class of 2-azabicyclo[2.2.1]heptane derivatives has seen significant use in asymmetric catalysis.

Ligands derived from the 2-azabicyclo[2.2.1]heptane framework have been successfully employed in a variety of metal-catalyzed asymmetric reactions. For instance, phosphine-oxazoline and phosphine-thiazoline ligands incorporating this scaffold have been used in iridium-catalyzed asymmetric hydrogenations of alkenes and imines, achieving high conversions and enantiomeric excesses. The rigid structure of the bicyclic system is crucial for creating a well-defined chiral environment around the metal center, which is essential for high stereoselectivity.

Furthermore, derivatives of 2-azabicyclo[2.2.1]heptane have been utilized as catalysts in other important asymmetric transformations, as detailed in the table below.

Asymmetric ReactionCatalyst/Ligand TypeKey Findings
Epoxide Ring OpeningBicyclic diamine ligandsUtilized in lithium-catalyzed asymmetric ring opening of epoxides, demonstrating good enantioselectivity. Also effective in the kinetic resolution of racemic epoxides.
Diethylzinc (B1219324) Addition to Aldehydesβ-amino alcohol derivativesPromoted the enantioselective addition of diethylzinc to various aldehydes, yielding chiral secondary alcohols with good to very good enantiomeric excess.
Diethylzinc Addition to IminesPhosphinyl imine ligands with 2-azanorbornane baseSimilar to the addition to aldehydes, these ligands facilitated the asymmetric addition of diethylzinc to imines, producing chiral amines.
Michael AdditionSecondary amine/thiourea catalystsCatalyzed the asymmetric Michael addition of ketones to nitroalkenes with high enantioselectivity (up to 96% ee), showcasing its potential in organocatalysis.

The syn-7-hydroxy group on the 2-benzyl-2-azabicyclo[2.2.1]heptane molecule provides a convenient handle for tethering the scaffold to other molecules or catalytic systems, offering the potential to develop novel chiral ligands and catalysts.

Ligand Design in Catalysis and Coordination Chemistry

The design of ligands with specific steric and electronic properties is central to the development of effective transition metal catalysts. The rigid 2-azabicyclo[2.2.1]heptane framework serves as an excellent backbone for the construction of such ligands. The defined spatial arrangement of substituents on this scaffold allows for precise control over the coordination sphere of a metal center.

The nitrogen atom within the bicyclic system and the externally oriented functional groups can act as coordination sites. In the case of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the hydroxyl group can be readily modified to introduce other coordinating moieties, such as phosphines, ethers, or amides. This versatility allows for the synthesis of a library of ligands with tunable properties. For example, the synthesis of pyridyl ether compounds has been achieved through the reaction of the syn-alcohol with 3,5-dibromopyridine, creating ligands with potential applications in coordination chemistry and catalysis.

Precursor in the Synthesis of Diverse Bridged Heterocyclic Compounds

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is a key intermediate in the synthesis of various bridged heterocyclic compounds, including analogues of biologically active molecules. The facial selectivity in the reduction of 7-keto-2-azanorbornanes, which is heavily dependent on the N-protecting group, led to the first synthesis of this syn-7-hydroxy derivative. acs.org

This compound serves as a precursor to important nicotinic agonists. For instance, it is an intermediate in the synthesis of syn-isoepibatidine, a potent nicotinic acetylcholine (B1216132) receptor agonist. acs.org The synthesis of syn-isoepiboxidine has also been achieved from related 7-substituted 2-azabicyclo[2.2.1]heptane derivatives. nih.gov The stereochemistry at the 7-position is crucial for the biological activity of these epibatidine (B1211577) analogues.

The hydroxyl group in syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane allows for nucleophilic substitution reactions, opening pathways to a range of 7-substituted derivatives. This has been exploited in the synthesis of ether-linked nicotinic receptor ligands with a general structure of 7-(pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk The table below summarizes some of the heterocyclic compounds synthesized from this precursor.

PrecursorTarget Heterocyclic Compound(s)Synthetic Transformation
7-keto-2-azanorbornane derivativeSyn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptaneStereoselective reduction of the ketone. acs.org
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptanesyn-isoepibatidine analoguesFurther functionalization and coupling reactions. acs.org
anti-7-ethoxycarbonyl derivativesyn-isoepiboxidineBase-induced epimerization to the syn-stereoisomer followed by conversion of the ethoxycarbonyl group into a methylisoxazole ring. nih.gov
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane7-(pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane derivativesReaction of the syn-alcohol with substituted pyridines (e.g., 3,5-dibromopyridine) using methods like Mitsunobu chemistry or reaction with sodium hydride. le.ac.uk

Development of Chemical Probes for Receptor-Ligand Interaction Studies (General, no specific targets)

Chemical probes are essential tools for elucidating the function of biological targets such as receptors and enzymes. The rigid and conformationally constrained nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive framework for the design of such probes. By incorporating this scaffold into a molecule, researchers can reduce the entropic penalty upon binding to a biological target, which often leads to higher affinity and selectivity.

While the direct application of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane in the development of chemical probes is not explicitly detailed in the available literature, its structural features make it a promising candidate for such endeavors. The defined stereochemistry of the scaffold allows for the precise spatial positioning of pharmacophoric elements, which is critical for specific receptor-ligand interactions.

The syn-7-hydroxy group serves as a versatile point for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, which are necessary for the detection and quantification of receptor binding. Furthermore, this hydroxyl group can be used to link the scaffold to reactive groups for covalent labeling of the target protein, or to photoaffinity labels for identifying binding partners. The development of a library of diverse chemical probes through high-throughput synthesis is a modern approach in drug discovery, and scaffolds like syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane could be valuable starting points for such libraries.

Emerging Research Areas and Future Perspectives for Syn 7 Hydroxy 2 Benzyl 2 Azabicyclo 2.2.1 Heptane Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic structures like 2-azabicyclo[2.2.1]heptanes often involves multi-step processes that can be time-consuming and challenging to scale up. Flow chemistry and automated synthesis platforms present a significant opportunity to overcome these limitations. While specific applications to Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane are not yet widely reported, the principles have been successfully applied to the synthesis of other N-heterocycles. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The key aza-Diels-Alder reaction used to construct the 2-azabicyclo[2.2.1]hept-5-ene skeleton is a prime candidate for adaptation to flow conditions. le.ac.uk This would enable safer handling of reagents and facilitate scalable production.

Automated Synthesis: Automated platforms, which use robotic systems and pre-filled reagent cartridges, can accelerate the synthesis of libraries of derivatives for screening purposes. merckmillipore.comsigmaaldrich.com These systems can perform a wide range of reactions, including amide bond formation, reductive amination, and Suzuki couplings, all of which are relevant for modifying the azabicyclo[2.2.1]heptane core or its substituents. merckmillipore.comsigmaaldrich.com By integrating these automated techniques, researchers can rapidly explore the structure-activity relationships of novel derivatives of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane.

Table 1: Potential Applications of Modern Synthesis Technologies
TechnologyPotential Advantage for Azabicyclo[2.2.1]heptane SynthesisRelevant Reaction Types
Flow ChemistryImproved safety, scalability, precise control over reaction conditions, higher yields.Aza-Diels-Alder cycloadditions, hydrogenations, hazardous reagent handling.
Automated Synthesis PlatformsRapid library generation, high-throughput screening, reduced manual error. merckmillipore.comresearchgate.netAmide coupling, N-alkylation/arylation, functional group interconversion. sigmaaldrich.com

Computational Design of Novel Azabicyclo[2.2.1]heptane Derivatives with Tunable Properties

Computational chemistry is an increasingly powerful tool for predicting the properties of molecules before they are synthesized, thereby guiding experimental efforts. Density Functional Theory (DFT) studies and molecular modeling have been employed to understand the structural nuances of the azabicyclo[2.2.1]heptane scaffold and to design derivatives with specific biological activities. nih.govacs.org

DFT calculations can elucidate the stereochemical outcomes of reactions and rationalize the stability of different conformations. acs.orgnih.gov For instance, such studies can predict the facial selectivity of reductions or nucleophilic attacks, which is crucial for controlling the syn or anti stereochemistry at the C-7 position. Furthermore, computational methods have been used to design potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) by modeling the interactions between azabicyclo[2.2.1]heptane-based ligands and the enzyme's active site. nih.gov These models help in selecting substituents that can enhance binding affinity and selectivity. The application of these computational approaches to Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane could enable the rational design of new derivatives with fine-tuned electronic, steric, and pharmacokinetic properties for various therapeutic targets.

Table 2: Computational Approaches for Azabicyclo[2.2.1]heptane Research
Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reaction mechanism and stereoselectivity studies. acs.orgnih.govTransition state energies, product stability, conformational analysis.
Molecular Docking/ModelingDrug design and discovery. nih.govBinding affinity, ligand-receptor interactions, pharmacophore parameters.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions.Bond paths, electron density at critical points.

Exploration of Non-Covalent Interactions in Crystal Engineering

Crystal engineering, the design and synthesis of solid-state structures with desired properties, relies on a thorough understanding of intermolecular forces. tum.de Non-covalent interactions such as hydrogen bonds, C-H···π interactions, and van der Waals forces dictate the packing of molecules in a crystal lattice, which in turn influences physical properties like solubility and stability. nih.govmdpi.com

For Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, the hydroxyl group is a potent hydrogen bond donor, while the benzyl (B1604629) group's aromatic ring can act as a hydrogen bond acceptor or participate in π-stacking and C-H···π interactions. The rigid bicyclic core provides a well-defined scaffold to systematically study how modifications to the substituents affect these interactions and the resulting crystal packing. X-ray diffraction studies on related bicyclic compounds have revealed the importance of various weak interactions in stabilizing the crystal structure. tum.dersc.org For example, studies on a related oxa-azabicyclo[2.2.1]heptane derivative showed that C-H···O interactions generate a three-dimensional network in the crystal. nih.gov A deeper exploration of these non-covalent forces can enable the design of co-crystals and crystalline materials of azabicyclo[2.2.1]heptane derivatives with tailored physicochemical properties.

Advanced Characterization Techniques

Unambiguous structural and stereochemical assignment is critical for understanding the properties and activity of bicyclic compounds. While standard techniques like 1H and 13C NMR are essential, advanced nuclear magnetic resonance (NMR) methods are indispensable for complex structures like Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane.

Two-dimensional NMR techniques are particularly crucial. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.govipb.pt The most definitive technique for determining the relative stereochemistry (syn vs. anti) is Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. le.ac.uk For the syn isomer, a NOESY correlation would be expected between the C-7 proton and protons on the same face of the bicyclic system. le.ac.ukresearchgate.net

Ultimately, single-crystal X-ray crystallography provides the most definitive structural proof in the solid state, confirming connectivity, conformation, and relative stereochemistry. le.ac.ukrsc.org The syn-configuration of 7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives has been unequivocally confirmed by this method. le.ac.uk

Table 3: Advanced Characterization Methods for Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane
TechniquePurposeKey Information Obtained
COSY (Correlation Spectroscopy)Mapping H-H coupling networks. nih.govConnectivity of protons within the bicyclic scaffold.
HSQC/HMBCAssigning proton and carbon signals. ipb.ptDirect and long-range H-C correlations for full structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy)Determining stereochemistry. le.ac.ukSpatial proximity of protons, confirming the syn orientation of the C-7 hydroxyl group.
Single-Crystal X-ray DiffractionDefinitive solid-state structure determination. le.ac.ukrsc.orgBond lengths, bond angles, absolute and relative stereochemistry, crystal packing.

Environmental Impact of Synthesis and Degradation of Azabicyclo[2.2.1]heptanes

As with any synthetic compound, understanding the environmental footprint of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is crucial. This involves assessing both the synthesis processes and the compound's fate in the environment.

Synthesis: The development of "greener" synthetic routes for nitrogen-containing heterocycles is an active area of research. researchgate.net This includes the use of less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving energy efficiency. researchgate.net Future work will likely focus on adapting the synthesis of the azabicyclo[2.2.1]heptane core to be more environmentally benign.

Degradation and Persistence: The environmental fate of nitrogen-containing heterocyclic compounds is a growing concern, as many are used in pharmaceuticals and agrochemicals. mdpi.commdpi.comnih.gov The stability of the azabicyclo[2.2.1]heptane scaffold can vary. For example, certain amide derivatives of the related 7-azabicyclo[2.2.1]heptane system have shown unexpected resistance to base-catalyzed hydrolysis, suggesting they could be persistent in certain environmental conditions. mdpi.com In contrast, thermal decomposition studies on other derivatives have shown that the bicyclic ring can fragment into smaller hydrocarbon products like hexa-1,5-diene and bicyclo[2.2.0]hexane. rsc.org Further research is needed to understand the biotic and abiotic degradation pathways of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane to fully assess its potential for environmental persistence and the nature of its degradation products.

Q & A

Q. Efficiency Comparison Table

MethodStepsKey Reagents/CatalystsYieldAdvantages
Four-step synthesis4NaH, dibromocyclohexane18-36%Scalable, stereoselective
Radical cyclization1-2Bu3_3SnH, Pd catalysts40-60%Rapid, versatile for functionalization

How is the stereochemistry of Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane confirmed experimentally?

Q. Basic

  • X-ray crystallography : Resolves absolute configuration (e.g., corrected endo/exo assignments in ) .
  • NMR analysis : 1^1H/13^{13}C NMR and NOESY identify stereoisomers by coupling constants and spatial interactions .

How can radical-mediated cyclization be utilized in synthesizing 7-azabicyclo[2.2.1]heptane derivatives?

Q. Advanced

  • Method : Generate α-acylamino radicals via Bu3_3SnH or photochemical initiation. Radical intermediates undergo intramolecular cyclization to form the bicyclic core .
  • Key factors : Use N-sulfonyl groups to stabilize radicals and improve cyclization efficiency (other N-substituents fail) .

What strategies address contradictions in stereochemical assignments during synthesis?

Q. Advanced

  • Cross-validation : Combine X-ray crystallography (definitive configuration) with NMR and computational modeling (e.g., DFT for energy minimization) .
  • Case study : highlights a correction from endo to exo stereochemistry using crystallographic data .

How can nucleophilic substitution at the 7-position be optimized for Syn-7-hydroxy derivatives?

Q. Advanced

  • Neighboring group participation : Anti-7-bromo derivatives enable substitution via SN2 with C, N, O, or halogen nucleophiles. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (50-80°C) .
  • Protection strategies : Secondary amines may require Boc protection to prevent side reactions during substitution .

What analytical techniques are critical for characterizing Syn-7-hydroxy-2-benzyl derivatives?

Basic
Analytical Techniques Table

TechniqueApplicationExample in Evidence
X-ray crystallographyDefinitive stereochemical assignment
NMR (1^1H/13^{13}C)Functional group identification, purity
Mass spectrometry (MS)Molecular weight confirmation
IR spectroscopyFunctional group validation (e.g., OH)

What role does the N-sulfonyl group play in radical cyclization reactions?

Advanced
The N-sulfonyl group stabilizes radical intermediates via resonance, enabling efficient cyclization. Other groups (e.g., acetyl, benzyl) fail to produce cyclized products under similar conditions .

How do Syn-7-hydroxy derivatives compare to epibatidine in receptor binding studies?

Q. Advanced

  • Design : Replace epibatidine’s chloropyridyl group with benzyl/hydroxy motifs to reduce toxicity while retaining nAChR affinity .
  • Assays : Radioligand binding (e.g., 3^3H-epibatidine displacement) and electrophysiology quantify α4β2 nAChR subtype interactions .

What safety precautions are necessary when handling Syn-7-hydroxy-2-benzyl derivatives?

Q. Basic

  • GHS hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2). Use PPE (gloves, goggles), fume hoods, and P95 respirators .
  • First aid : Immediate rinsing for skin/eye contact; seek medical attention for ingestion .

What are the challenges in achieving high stereoselectivity during intramolecular cyclization?

Q. Advanced

  • Steric effects : Bulky substituents hinder cyclization geometry (e.g., benzyl vs. tert-butyl groups) .
  • Reaction conditions : Optimize NaH concentration and temperature to favor syn vs. anti isomer formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.